Enthalpy of Hydrogenation: Reduced Ring Strain vs. Cyclobutene Improves Handling and Selectivity
The catalytic hydrogenation enthalpy of bicyclo[4.2.0]oct-1(6)-ene is -123 ± 0.4 kJ/mol (liquid phase), which is approximately 9 kJ/mol less exothermic than the hydrogenation enthalpy of cyclobutene (−131.9 kJ/mol, gas-phase estimate converted from −31.5 kcal/mol) [1][2]. This reduced exothermicity indicates lower ring strain energy in the bicyclic system compared to the monocyclic cyclobutene, translating into greater thermal stability during storage and handling while retaining sufficient strain to drive ring-opening and cycloaddition reactions [2].
| Evidence Dimension | Standard enthalpy of hydrogenation (ΔrH°) |
|---|---|
| Target Compound Data | −123 ± 0.4 kJ/mol (liquid phase) |
| Comparator Or Baseline | Cyclobutene: −131.9 kJ/mol (converted from −31.5 kcal/mol, gas phase) |
| Quantified Difference | ~8.9 kJ/mol less exothermic for bicyclo[4.2.0]oct-1(6)-ene |
| Conditions | Liquid-phase catalytic hydrogenation (target) vs. gas-phase NIST compilation values (comparator); Roth et al. (1991) for target; NIST/Oregon State compilation for cyclobutene |
Why This Matters
Lower ring strain reduces exothermic runaway risk during large-scale hydrogenation or storage, while sufficient residual strain preserves synthetic utility—a thermodynamic balance that cyclobutene (higher strain) and bicyclo[4.2.0]octane (saturated, no reactive double bond) cannot offer simultaneously.
- [1] NIST Chemistry WebBook, SRD 69. Bicyclo[4.2.0]oct-1(6)-ene. Reaction thermochemistry data: ΔrH° = -123 ± 0.4 kJ/mol. Roth, W.R. et al., Chem. Ber., 1991, 124, 2499-2521. View Source
- [2] Gable, K. Alkene Heats of Hydrogenation. Oregon State University CH335 course material. Cyclobutene ΔH°r = −31.5 kcal/mol. https://sites.science.oregonstate.edu/~gablek/CH335/Chapter11/bare_ene_stability.htm (accessed 2026-05-05). View Source
